Des[2-(2-thienylmethyl)] Eprosartan

Catalog No.
S1527968
CAS No.
148674-34-4
M.F
C18H20N2O4
M. Wt
328.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Des[2-(2-thienylmethyl)] Eprosartan

CAS Number

148674-34-4

Product Name

Des[2-(2-thienylmethyl)] Eprosartan

IUPAC Name

4-[[2-butyl-5-[(E)-2-carboxyethenyl]imidazol-1-yl]methyl]benzoic acid

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C18H20N2O4/c1-2-3-4-16-19-11-15(9-10-17(21)22)20(16)12-13-5-7-14(8-6-13)18(23)24/h5-11H,2-4,12H2,1H3,(H,21,22)(H,23,24)/b10-9+

InChI Key

YOKNWHLCGXMWJI-MDZDMXLPSA-N

SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=CC(=O)O

Synonyms

(E)-4-[[2-Butyl-5-(2-carboxyethenyl)-1H-imidazol-1-yl]methyl]benzoic Acid; SB 201972;

Canonical SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=CC(=O)O

Isomeric SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C/C(=O)O

Des[2-(2-thienylmethyl)] Eprosartan is a derivative of Eprosartan, which is an angiotensin II receptor antagonist primarily used for the treatment of hypertension. The compound features a thienylmethyl group, contributing to its unique pharmacological properties. Eprosartan itself acts by blocking the binding of angiotensin II to the AT1 receptor, leading to vasodilation and reduced blood pressure through multiple pathways in the renin-angiotensin system .

  • Due to the structural difference from Eprosartan, Des-TEprosartan is unlikely to possess the same angiotensin II receptor blocking activity.
  • The specific mechanism of action of Des-TEprosartan, if any, is unknown and requires further investigation.
  • No specific safety information regarding Des-TEprosartan is available.
  • As an impurity, its potential toxicity or hazards are likely to be much lower compared to Eprosartan.
  • However, general safety protocols for handling unknown organic compounds should be followed when working with Des-TEprosartan.

Limitations and Future Research Directions

  • Research on Des-TEprosartan is limited due to its role as an impurity.
  • Further investigations could focus on:
    • Determining its impact on Eprosartan's efficacy and safety profile.
    • Developing methods for its detection and quantification in Eprosartan formulations.
    • Understanding its potential degradation pathways and environmental impact.

The chemical reactivity of Des[2-(2-thienylmethyl)] Eprosartan involves several key reactions:

  • Nucleophilic Substitution: This reaction can occur at various sites on the molecule, particularly on the thienylmethyl group.
  • Acid-Base Reactions: The carboxylic acid functionality in the structure can participate in acid-base reactions, influencing solubility and reactivity.
  • Reduction and Oxidation: The compound may undergo oxidation at specific functional groups, potentially altering its biological activity.

Des[2-(2-thienylmethyl)] Eprosartan exhibits biological activity similar to that of Eprosartan, primarily functioning as an angiotensin II receptor antagonist. This activity leads to:

  • Vasodilation: By blocking the AT1 receptor, it reduces vascular resistance.
  • Decreased Aldosterone Secretion: Lower levels of aldosterone contribute to reduced sodium retention and lower blood pressure.
  • Potential Anti-inflammatory Effects: Some studies suggest that angiotensin II receptor antagonists may have additional anti-inflammatory properties.

The synthesis of Des[2-(2-thienylmethyl)] Eprosartan typically involves several steps:

  • Formation of 2-n-butyl-4-formylimidazole: This is treated with a protecting group.
  • Reaction with Thienylmethyl Derivative: The protected imidazole is reacted with (2-thienylmethyl)propanedioic acid or its derivatives in a suitable solvent like toluene .
  • Deprotection and Purification: After the reaction, deprotection steps are carried out to yield the final product.

Studies on Des[2-(2-thienylmethyl)] Eprosartan may include:

  • Drug Interaction Profiles: Evaluating how this compound interacts with other antihypertensive medications or agents affecting the renin-angiotensin system.
  • Receptor Binding Studies: Assessing its affinity for AT1 and AT2 receptors compared to other angiotensin II receptor antagonists.

Des[2-(2-thienylmethyl)] Eprosartan shares similarities with other angiotensin II receptor antagonists. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
LosartanAngiotensin II antagonistContains a tetrazole ring; unique binding properties
ValsartanAngiotensin II antagonistHas a valine side chain enhancing bioavailability
TelmisartanAngiotensin II antagonistContains a biphenyl group; longer half-life

Uniqueness

Des[2-(2-thienylmethyl)] Eprosartan's distinct thienylmethyl group sets it apart from other compounds, potentially enhancing its pharmacological profile and offering unique interactions at the receptor level.

XLogP3

2.9

Wikipedia

4-({2-Butyl-5-[(E)-2-carboxyethenyl]-1H-imidazol-1-yl}methyl)benzoic acid

Dates

Last modified: 04-14-2024

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